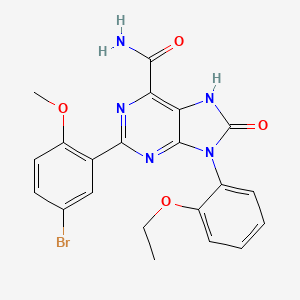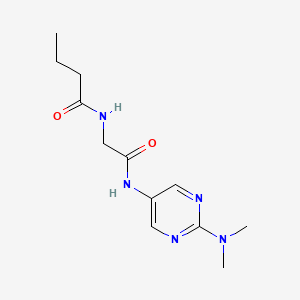![molecular formula C10H16Cl2N4O B2374130 3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride CAS No. 1439896-62-4](/img/structure/B2374130.png)
3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride, abbreviated as 3-AMP-THP-2(1H)-one dihydrochloride, is a compound with a wide range of applications in scientific research. It is a synthetic molecule that has been used in laboratory experiments to study a variety of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound serves as a key building block for synthesizing various heterocyclic compounds containing pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series. These derivatives have potential biological activity and can be used to construct molecules with pyridine and pyridazine fragments (Aniskova, Grinev & Yegorova, 2017).
Applications in Crystallography and Molecular Structure
- The compound's derivatives play a significant role in crystallography. For instance, a derivative was synthesized through a reaction involving (tetrahydrofuran-3-yl)hydrazine dihydrochloride, leading to the formation of a compound with a chiral center and potential for molecular structural studies (Liu et al., 2009).
Biological Activities and Potential Therapeutic Applications
- Certain derivatives have demonstrated moderate insecticidal and fungicidal activities, indicating potential applications in agriculture and pest control (Xiao-fei Zhu & De-Qing Shi, 2011).
- Other derivatives have been identified as potent and selective antagonists of the αvβ3 receptor, showing efficacy in models of bone turnover, suggesting potential therapeutic applications in the treatment of osteoporosis (Coleman et al., 2004).
Complexation and Coordination Chemistry
- In coordination chemistry, derivatives of this compound have been used to form complexes with metals like cadmium, demonstrating diverse geometrical structures and bonding interactions, which are significant for understanding metal-ligand interactions in chemistry (Hakimi et al., 2013).
Synthetic Chemistry and Compound Libraries
- The compound and its derivatives are instrumental in synthetic chemistry for generating libraries of heterocyclic compounds. These libraries are valuable for drug discovery and development, as they provide a wide range of compounds for biological testing and potential pharmaceutical applications (Xiang et al., 2011).
Antibacterial and Antimicrobial Applications
- Some derivatives have shown significant antibacterial activity, indicating their potential use in developing new antimicrobial agents. This is particularly important in the context of increasing antibiotic resistance (Hoti et al., 2021).
properties
IUPAC Name |
1-[5-(aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2ClH/c11-6-8-2-3-9(13-7-8)14-5-1-4-12-10(14)15;;/h2-3,7H,1,4-6,11H2,(H,12,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXYYDJUHQOHMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=NC=C(C=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2374049.png)

![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B2374051.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2374054.png)

![3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374057.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2374059.png)

![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2374064.png)



